An In-Depth Technical Guide to the Receptor Binding Affinity of (S)-(-)-8-Hydroxy-DPAT Hydrobromide
An In-Depth Technical Guide to the Receptor Binding Affinity of (S)-(-)-8-Hydroxy-DPAT Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of (S)-(-)-8-OH-DPAT in Neurological Research
(S)-(-)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a foundational tool in neuropharmacology, serving as a classic and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] First developed in the 1980s, it has been instrumental in elucidating the physiological and behavioral roles of this crucial receptor subtype.[2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is densely expressed in brain regions associated with mood, anxiety, and cognition, such as the hippocampus, prefrontal cortex, and the dorsal raphe nucleus.[3][4] Its activation is linked to a variety of effects, including anxiolytic, antidepressant, and analgesic responses.[2][5]
This guide provides a detailed technical overview of the receptor binding characteristics of the (S)-enantiomer of 8-OH-DPAT, presenting its affinity profile, the causality behind standard experimental protocols for its characterization, and its functional implications. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of the serotonergic system. While the (R)-enantiomer is generally considered the more potent, full agonist, the (S)-enantiomer acts as a partial agonist, and understanding its distinct binding properties is crucial for nuanced experimental design.[6][7]
Section 1: Receptor Binding Affinity Profile
The cornerstone of a pharmacological tool's utility is its binding affinity (Ki) and selectivity. Affinity describes the strength of the interaction between the ligand and the receptor, with a lower Ki value indicating a stronger binding interaction. Selectivity refers to the ligand's preference for one receptor subtype over others.
While widely known for its high affinity for the 5-HT1A receptor, 8-OH-DPAT is not perfectly selective and displays affinity for other receptors at higher concentrations.[1][2] This is a critical consideration for experimental design, as off-target effects can confound data interpretation. The binding profile of racemic 8-OH-DPAT is summarized below.
Table 1: Binding Affinity (Ki, nM) of 8-OH-DPAT at Various Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| 5-HT1A | 1.0 | [1] |
| 5-HT7 | ~250 (pKi = 6.6) | [8] |
| Dopamine D2 | >10,000 | [1] |
| α1-adrenergic | 2,800 | [1] |
| 5-HT Transporter (SERT) | High nM to low µM range | [9][10] |
Note: Data primarily reflects racemic (±)8-OH-DPAT, which is commonly used. The (S)-enantiomer exhibits a slightly lower affinity for the 5-HT1A receptor compared to the (R)-enantiomer, but both are in the low nanomolar range.[6]
Expert Insights: The >250-fold selectivity for 5-HT1A over the next most affine target, the 5-HT7 receptor, establishes 8-OH-DPAT as a highly selective tool compound when used at appropriate concentrations (typically ≤ 100 nM) in vitro. However, its interaction with the serotonin transporter (SERT) at higher concentrations is a noteworthy characteristic that can influence synaptic serotonin levels, an effect that must be considered in experimental interpretation.[9]
Section 2: Experimental Protocol for Determining Binding Affinity
To ensure trustworthiness and reproducibility, the binding affinity of a compound like (S)-(-)-8-OH-DPAT is determined using a standardized radioligand binding assay. This method directly measures the interaction of a ligand with its receptor target in a competitive format.
Below is a diagram illustrating the standard workflow for determining the Ki of a test compound.
Mechanism of Action:
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(S)-(-)-8-OH-DPAT Binding: The agonist binds to the extracellular domain of the 7-transmembrane 5-HT1A receptor. [11]2. G-Protein Activation: This induces a conformational change, activating the associated intracellular Gi/o protein. The G-protein releases GDP and binds GTP, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. [5][12]This reduces the conversion of ATP to the second messenger cyclic AMP (cAMP).
-
Downstream Effects of Reduced cAMP: Lower levels of cAMP lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.
-
Activation of GIRK Channels: The free Gβγ dimer directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. [12]This allows potassium ions to flow out of the cell, causing hyperpolarization of the neuronal membrane.
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Neuronal Inhibition: The combined effect of reduced excitability from hyperpolarization and other downstream signaling changes leads to an overall inhibitory effect on neuronal firing. This is the primary mechanism behind the anxiolytic and antidepressant effects observed with 5-HT1A agonists. [11]
Conclusion
(S)-(-)-8-Hydroxy-DPAT hydrobromide is a well-characterized partial agonist with high affinity and selectivity for the 5-HT1A receptor. Its utility in research is predicated on a thorough understanding of its binding profile, which can be reliably determined through standardized radioligand binding assays. By activating the Gi/o-coupled signaling pathway, it serves as a powerful tool for probing the inhibitory mechanisms of the serotonergic system and its role in regulating mood and behavior. When designing experiments, researchers must remain cognizant of its potential off-target effects at higher concentrations to ensure the generation of precise and interpretable data.
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